N-Phenyl-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-Phenyl-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole-2-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-Phenyl-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1H-indole-2-carboxamide
- 1-Methyl-1H-indole-2-carboxamide
- N-Phenyl-1H-indole-3-carboxamide
Uniqueness
N-Phenyl-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both the phenyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-7-12(14)11-15(18)16(19)17-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19) |
InChI Key |
BKBHWENOWTVWOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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